molecular formula C11H14ClN3O B555304 H-Trp-NH2.HCl CAS No. 5022-65-1

H-Trp-NH2.HCl

Cat. No.: B555304
CAS No.: 5022-65-1
M. Wt: 239.70 g/mol
InChI Key: WOBDANBSEWOYKN-FVGYRXGTSA-N
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Description

L-Tryptophanamide hydrochloride is a chemical compound with the molecular formula C11H14ClN3O. It is an amino acid amide derived from L-tryptophan, an essential amino acid. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Mechanism of Action

Target of Action

H-Trp-NH2.HCl is an endogenous metabolite The specific primary targets of H-Trp-NH2It’s known to be a metabolite of l-tryptophan , suggesting it may interact with similar biological targets.

Mode of Action

The exact mode of action of H-Trp-NH2It’s known that l-tryptophanamide, an endogenous metabolite of l-tryptophan, inhibits proliferation of, and induces necrosis in, human retinal pigment epithelium cells (hrpecs) . This suggests that this compound may have similar effects.

Biochemical Pathways

The specific biochemical pathways affected by H-Trp-NH2As a metabolite of l-tryptophan, it may be involved in the tryptophan metabolism pathway .

Result of Action

The molecular and cellular effects of H-Trp-NH2It has been reported that l-tryptophanamide, an endogenous metabolite of l-tryptophan, inhibits proliferation of, and induces necrosis in, human retinal pigment epithelium cells (hrpecs) . This suggests that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Tryptophanamide hydrochloride can be synthesized through the reaction of L-tryptophan with ammonia in the presence of a dehydrating agent. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of L-Tryptophanamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: L-Tryptophanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Tryptophanamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-Tryptophanamide hydrochloride can be compared with other similar compounds such as:

  • L-Phenylalaninamide hydrochloride
  • L-Tyrosinamide hydrochloride
  • L-Histidinamide hydrochloride

Uniqueness:

Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBDANBSEWOYKN-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036172
Record name L-Tryptophanamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5022-65-1
Record name 1H-Indole-3-propanamide, α-amino-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5022-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-alpha-Amino-1H-indole-3-propionamide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005022651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tryptophanamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-α-amino-1H-indole-3-propionamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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